molecular formula C13H22ClN B6155936 3-(4-tert-butylphenyl)propan-1-amine hydrochloride CAS No. 1158352-09-0

3-(4-tert-butylphenyl)propan-1-amine hydrochloride

Cat. No.: B6155936
CAS No.: 1158352-09-0
M. Wt: 227.8
InChI Key:
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Description

3-(4-tert-butylphenyl)propan-1-amine hydrochloride is a synthetic compound that belongs to the class of phenethylamines. It is characterized by its molecular formula C13H22ClN and a molecular weight of 227.8 g/mol. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride typically involves the reaction of 4-tert-butylbenzaldehyde with nitroethane to form 4-tert-butylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 3-(4-tert-butylphenyl)propan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize catalytic hydrogenation for the reduction step and continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-tert-butylbenzaldehyde, while substitution reactions can produce various substituted amines.

Scientific Research Applications

3-(4-tert-butylphenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A basic structure similar to 3-(4-tert-butylphenyl)propan-1-amine hydrochloride but without the tert-butyl group.

    Amphetamine: A well-known stimulant with a similar phenethylamine backbone.

    Methamphetamine: Another stimulant with structural similarities but different functional groups.

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-tert-butylphenyl)propan-1-amine hydrochloride involves the reaction of 4-tert-butylbenzaldehyde with nitroethane to form 1-(4-tert-butylphenyl)-2-nitropropene, which is then reduced to 3-(4-tert-butylphenyl)propan-1-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound.", "Starting Materials": [ "4-tert-butylbenzaldehyde", "Nitroethane", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-tert-butylbenzaldehyde and nitroethane in the presence of a base such as potassium hydroxide to form 1-(4-tert-butylphenyl)-2-nitropropene.", "Step 2: Reduction of 1-(4-tert-butylphenyl)-2-nitropropene using sodium borohydride in ethanol to form 3-(4-tert-butylphenyl)propan-1-amine.", "Step 3: Formation of the hydrochloride salt of 3-(4-tert-butylphenyl)propan-1-amine by reacting the amine with hydrochloric acid." ] }

CAS No.

1158352-09-0

Molecular Formula

C13H22ClN

Molecular Weight

227.8

Purity

95

Origin of Product

United States

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